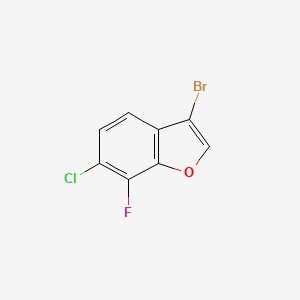

3-Bromo-6-chloro-7-fluoro-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-7-fluoro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFO/c9-5-3-12-8-4(5)1-2-6(10)7(8)11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJQSZWGQLXVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CO2)Br)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408968-43-2 | |

| Record name | 3-bromo-6-chloro-7-fluoro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Approaches for the Chemical Synthesis of 3 Bromo 6 Chloro 7 Fluoro 1 Benzofuran

Retrosynthetic Disconnection Analysis of 3-Bromo-6-chloro-7-fluoro-1-benzofuran

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned.

A primary disconnection involves breaking the C(3)-Br bond, suggesting a late-stage bromination of a 6-chloro-7-fluoro-1-benzofuran (B2955695) precursor. This approach is advantageous if the precursor is readily accessible and the bromination can be performed with high regioselectivity at the C3 position.

Another fundamental disconnection breaks the furan (B31954) ring itself. Two common bond cleavages are considered:

O(1)–C(2) and C(3)–C(3a) bond disconnection: This leads back to a suitably substituted phenol (B47542), specifically 2-bromo-5-chloro-6-fluorophenol, and a two-carbon synthon that can provide the C2 and C3 atoms of the furan ring, such as an α-haloketone or an acetylene (B1199291) equivalent.

C(2)–C(3) and O(1)–C(7a) bond disconnection: This pathway suggests a precursor like an o-alkynylphenol, which can undergo intramolecular cyclization. The starting material would be a 2-alkynyl-3-chloro-4-fluorophenol, which would then require subsequent bromination at the C3 position.

These disconnections form the basis for the forward synthetic strategies discussed in the following sections, which include classical cyclization methods and modern catalytic approaches.

Foundational Synthetic Routes to Halogenated 1-Benzofurans

Classical methods for benzofuran (B130515) synthesis remain valuable for their reliability and scalability. These routes typically involve the construction of the heterocyclic ring from acyclic precursors bearing the necessary functional groups.

One of the most established methods for benzofuran synthesis involves the reaction of a substituted phenol with an α-haloketone, followed by intramolecular cyclization. nih.govnih.gov For the synthesis of the target molecule, this would hypothetically begin with 4-chloro-5-fluorophenol. O-alkylation with a suitable α,α-dihalo ketone, followed by cyclodehydration, could furnish the benzofuran core. Subsequent bromination would then be required to install the bromine at the C3 position.

Alternatively, a one-step reaction promoted by a Lewis acid like titanium tetrachloride can achieve both alkylation and cyclodehydration between a phenol and an α-haloketone. nih.gov This method offers a direct route to various benzofurans with good regioselectivity and yields. nih.gov

Another foundational approach utilizes substituted acetophenones. nih.gov A potential route could start from a 2-hydroxy-4-chloro-5-fluoroacetophenone. This intermediate could be reacted with a brominating agent to form an α-bromoacetophenone, which then undergoes intramolecular cyclization to form the furan ring. The challenge in this approach lies in controlling the regiochemistry of the initial acetophenone (B1666503) synthesis and subsequent cyclization.

| Precursor Type | Reagents & Conditions | Product Type | Yield Range | Reference(s) |

| Phenols + α-Haloketones | TiCl₄, refluxing 2,2,2-trifluoroethanol | Polysubstituted Benzofurans | Moderate to Excellent | nih.gov |

| Hydroxy-substituted Acetophenones + Ketones | Various | Substituted Benzofurans | N/A | nih.gov |

| o-Halo-benzylketones | Metal-mediated O-arylation | Substituted Benzofurans | N/A | nih.gov |

This strategy involves synthesizing a simpler benzofuran precursor, such as 6-chloro-7-fluoro-1-benzofuran, and then introducing the bromine atom at the C3 position. The reactivity of the benzofuran ring towards electrophilic substitution must be considered. The C2 and C3 positions of the furan ring are both nucleophilic, but the outcome of halogenation can depend on the specific reagent and reaction conditions. hw.ac.uk

Direct bromination of benzofurans often leads to substitution at the more reactive C2 position. However, selective C3 bromination can sometimes be achieved. For instance, electrophilic cyclization of certain precursors can directly install a halogen at the C3 position. researchgate.net Post-polymerization functionalization techniques, although applied to different systems, demonstrate the principle of modifying a core structure after its initial formation. nih.gov

If a 6-chloro-7-fluoro-1-benzofuran precursor were synthesized, treatment with a brominating agent like N-bromosuccinimide (NBS) or bromine could potentially yield the desired 3-bromo product, although mixtures with the 2-bromo isomer might be expected. The directing effects of the existing chloro and fluoro substituents on the benzene (B151609) ring would primarily influence substitutions on that ring, but electronic effects could subtly influence the reactivity of the furan moiety.

Transition-Metal-Catalyzed Syntheses of Halogenated 1-Benzofurans

Modern organic synthesis heavily relies on transition-metal catalysis to form C-C and C-O bonds efficiently and selectively. Palladium and copper catalysts are particularly prominent in the synthesis of benzofurans. nih.gov

Palladium-catalyzed reactions offer a powerful and versatile method for constructing the benzofuran scaffold. rsc.org A common and highly effective strategy is the tandem Sonogashira coupling and cyclization of an o-halophenol with a terminal alkyne. nih.govorganic-chemistry.org

To apply this to the target molecule, a plausible starting material would be 2-iodo-4-chloro-5-fluorophenol. A Sonogashira coupling of this phenol with trimethylsilylacetylene, catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI), would form a 2-(trimethylsilylethynyl)phenol intermediate. rsc.org In the same pot, removal of the silyl (B83357) group and subsequent intramolecular 5-endo-dig cyclization would yield the 6-chloro-7-fluoro-1-benzofuran core. The final step would be the regioselective bromination at the C3 position.

Alternatively, to directly install the C3-bromo substituent, a coupling partner like 1-bromo-2-(trimethylsilyl)acetylene could be used. After the initial Sonogashira coupling, cyclization would directly yield this compound. The synthesis of 3-alkynylbenzofurans using supported palladium catalysts has also been demonstrated, highlighting the robustness of this approach. researchgate.net

| Reaction Type | Catalyst System | Key Precursors | Product Feature | Reference(s) |

| Sonogashira Coupling/Cyclization | Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenols, Terminal Alkynes | 2-Substituted Benzofurans | nih.govrsc.org |

| Enolate Arylation | Palladium Catalyst | o-Bromophenols | Substituted Benzofurans | organic-chemistry.org |

| C-H Arylation | Pd(OAc)₂ | Benzofurans, Ar₃SbF₂ | 2-Arylbenzofurans | mdpi.com |

| Heck-type Cyclization | Palladium Catalyst | Aryl Iodides | Fused Benzofurans | nih.gov |

Copper-catalyzed reactions provide a valuable alternative to palladium-based methods for benzofuran synthesis. These methods are often cost-effective and can exhibit unique reactivity. One classic approach involves the reaction of copper acetylides with o-halophenols. researchgate.net The copper acetylide, formed from a terminal alkyne, undergoes coupling with the halophenol, followed by cyclization to form the benzofuran ring. nih.gov

Another powerful copper-catalyzed method is the oxidative annulation of phenols and alkynes. rsc.orgrsc.org This one-pot procedure uses a copper catalyst and an oxidant (like molecular oxygen) to construct the benzofuran ring from readily available starting materials. For the target molecule, 4-chloro-5-fluorophenol could be reacted with bromoacetylene under copper catalysis to directly form the 3-bromo-benzofuran product.

Additionally, copper catalysis is effective for intramolecular C-O bond formation. A strategy involving an iron(III)-catalyzed regioselective halogenation of an aryl ketone followed by a copper-catalyzed O-arylation has been shown to be effective for preparing highly substituted benzofurans. nih.govresearchgate.net This domino reaction sequence highlights the utility of combining different metal-catalyzed steps in a one-pot fashion. nih.gov

| Reaction Type | Catalyst System | Key Precursors | Key Transformation | Reference(s) |

| Oxidative Annulation | Copper Catalyst / O₂ | Phenols, Alkynes | Sequential nucleophilic addition and oxidative cyclization | rsc.orgrsc.org |

| Azide-Alkyne Cycloaddition | Copper(I) Acetylides | Organic Azides, Alkynes | Formation of triazoles (demonstrates acetylide reactivity) | researchgate.net |

| Three-Component Synthesis | Copper Catalyst | Amino Alcohols, Aldehydes, Diazomalonates | Morpholine synthesis (demonstrates Cu-carbenoid reactivity) | nih.gov |

| Borylation | Copper Catalyst | Allylic Nitroalkanes, Bis(pinacolato)diboron | Synthesis of allylboronic esters | chemrxiv.org |

Utilization of Other Late Transition Metals in Benzofuran Synthesis (e.g., Rhodium, Gold, Silver, Ruthenium)

Late transition metals are instrumental in catalyzing a variety of transformations for benzofuran synthesis, offering unique reactivity and selectivity.

Rhodium (Rh): Rhodium catalysts have proven effective for constructing the benzofuran nucleus through various cycloaddition and C-H activation strategies. A flexible method for creating fused benzofuran derivatives involves the cationic rhodium(I)/H₈-BINAP complex-catalyzed [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes or nitriles under mild conditions. nih.govacs.org Another innovative approach is the rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives, which allows for the selective synthesis of C4-functionalized benzofurans. acs.orgnih.govacs.org This method is significant as it provides access to less common substitution patterns. Furthermore, dual-metal relay catalysis, combining rhodium and palladium, has been developed for the asymmetric synthesis of gem-diaryl benzofuran-3(2H)-ones in a one-pot cascade reaction. americanelements.com

Gold (Au): The strong Lewis acidity and carbophilicity of gold catalysts make them highly suitable for activating alkynes toward nucleophilic attack, a key step in many benzofuran syntheses. rsc.org A novel one-pot cascade reaction using a gold catalyst enables the synthesis of diverse benzofuran derivatives from quinols and alkynyl esters through an intermolecular alkoxylation/Claisen rearrangement/condensation sequence. acs.orgnih.govacs.org Gold(I)-NHC complexes are also efficient in catalyzing the cyclization of tetrahydropyranyl (THP) ethers of o-alkynylphenols to form benzofurans at very low catalyst loadings. nih.gov

Silver (Ag): Silver catalysts are often employed in oxidative coupling and annulation reactions. A one-pot synthesis of 4-substituted benzofurans from 4-alkyl-2-ynylphenols and indoles utilizes a silver-catalyzed cascade Michael addition-annulation protocol. rsc.org Silver(I) oxide has been used to catalyze the synthesis of benzofuran-pyrrole hybrids. researchgate.net The mild π-acidity of silver allows it to coordinate with and activate alkynes and allenes, facilitating their transformation into furans and benzofurans through various intra- and intermolecular processes. rsc.org

Ruthenium (Ru): Ruthenium catalysts offer powerful methods for benzofuran synthesis via C-H functionalization and hydrogenation. A mild, redox-neutral Ru(II)-catalyzed C-H functionalization of N-phenoxypivalamide with internal alkynes has been developed, which uses an oxidizing directing group and avoids the need for an external oxidant. rsc.org Ruthenium nanoparticles immobilized on a Lewis acid-functionalized supported ionic liquid phase (Ru@SILP-LA) serve as highly effective and selective catalysts for the hydrogenation of benzofuran derivatives to 2,3-dihydrobenzofurans. acs.orgrwth-aachen.de Additionally, ruthenium-catalyzed cycloisomerization of specific alcohols can afford benzofurans chemo- and regioselectively. organic-chemistry.org

Table 1: Examples of Late Transition Metal-Catalyzed Benzofuran Synthesis

| Metal Catalyst System | Reaction Type | Starting Materials | Key Features | Reference(s) |

| Cationic Rh(I)/H₈-BINAP | [2+2+2] Cycloaddition | Phenol-linked 1,6-diynes, Alkynes | Flexible synthesis of fused benzofurans under mild conditions. | nih.govacs.org |

| Gold(I) Chloride | Alkoxylation/Claisen Cascade | Quinols, Alkynyl esters | One-pot synthesis of diverse benzofuran derivatives. | acs.orgnih.govacs.org |

| Silver Triflate (AgOTf) | Cascade Michael Addition-Annulation | 4-Alkyl-2-ynylphenols, Indoles | One-pot synthesis of 4-substituted benzofurans. | rsc.orgrsc.org |

| [Ru(p-cymene)Cl₂]₂ | Redox-Neutral C-H Functionalization | N-phenoxypivalamide, Internal alkynes | Employs an oxidizing directing group, avoids external oxidants. | rsc.org |

Sustainable and Advanced Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes, including electrochemical synthesis, the use of green solvents, and flow chemistry.

Electrochemical methods provide a powerful alternative to traditional reagents for oxidation, reduction, and functionalization, often under milder conditions. While direct electrochemical halogenation at the C-3 position of the benzofuran core is not widely documented, related electrochemical transformations have been explored. For instance, the electrochemical bromination of benzofuran has been shown to be highly regioselective, affording 5-bromobenzofuran (B130475) or 5,7-dibromobenzofuran (B1609846) depending on the reaction conditions and charge passed. researchgate.net Anodic fluorination of 3-substituted benzofurans in the presence of fluoride (B91410) salts leads to the formation of 2,3-difluoro-2,3-dihydrobenzofuran derivatives rather than direct C-3 fluorination of the aromatic ring. nih.govresearchgate.net

General electrochemical C(sp³)-H fluorination has been achieved using Selectfluor as the fluorine source, demonstrating the potential of electrochemistry for C-H functionalization. nih.govnih.gov Similarly, electrochemical methods for the chlorination of benzylic C(sp³)–H bonds have been developed. rsc.org Although not specific to the C-3 position of benzofuran, these techniques highlight the growing utility of electrochemistry in selective halogenation reactions that could potentially be adapted for specific heterocyclic systems. researchgate.netacs.org

The principles of green chemistry encourage the reduction or elimination of hazardous substances, leading to the exploration of environmentally benign solvent systems and catalyst-free reactions. whiterose.ac.uk The synthesis of benzofurans has been achieved using water as a solvent in a copper-catalyzed transformation of ketone derivatives, offering a sustainable protocol. organic-chemistry.org Deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, have also been employed as eco-friendly media for the copper-catalyzed one-pot synthesis of benzofuran derivatives. nih.gov Microwave-assisted synthesis, which can accelerate reaction rates and reduce solvent usage, has been applied to prepare benzofuran derivatives from substituted phenols. researchgate.net

Transition-metal-free approaches represent a significant advance in sustainable synthesis. A notable example is the synthesis of C3-arylated benzofurans from benzothiophene (B83047) S-oxides and phenols, which proceeds through an interrupted Pummerer reaction and a nih.govnih.gov sigmatropic rearrangement without the need for a metal catalyst. acs.org Catalyst-free methods for constructing the benzofuran ring from hydroxyl-substituted aryl alkynes and sulfur ylides have also been reported. nih.gov For halogenation, the reaction of 2,3-dimethylbenzofuran (B1586527) with halogens can proceed via a heterolytic mechanism without a catalyst to yield 3-halogenomethyl-2-methylbenzofuran, demonstrating a catalyst-free functionalization pathway. rsc.org

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. While specific examples detailing the complete synthesis of this compound in a flow system are scarce, the application of flow technology to key steps in the synthesis of related compounds is well-documented.

For example, the selective hydrogenation of benzofurans to dihydrobenzofurans has been successfully performed under continuous flow conditions using ruthenium nanoparticles. rwth-aachen.de The scalability of electrochemical C-H fluorination has also been demonstrated using flow electrochemistry, representing a viable procedure for larger-scale production of fluorinated molecules. chemrxiv.org These examples show the potential for integrating flow chemistry into the multi-step synthesis of complex halogenated benzofurans, allowing for safer handling of hazardous reagents and intermediates and more efficient production.

Regioselective and Stereoselective Control in Halogenated 1-Benzofuran Synthesis

Achieving the specific substitution pattern of this compound necessitates precise regiochemical control during the halogenation steps. This is typically accomplished through the strategic use of directing groups or by exploiting the inherent reactivity of the benzofuran core.

The synthesis of a polysubstituted benzofuran like the target compound generally involves a combination of strategies. The substitution pattern on the benzene ring (C-6 chloro and C-7 fluoro) is typically established prior to the formation of the furan ring. This is achieved by starting with a phenol precursor that already contains the desired substituents or functional groups that can direct halogenation to the correct positions. For example, a hydroxyl group on a benzene ring is a powerful ortho-, para-director, and its influence, combined with other substituents, can be used to control the regioselective introduction of chlorine and fluorine atoms via electrophilic aromatic substitution.

Once the substituted benzofuran scaffold is formed, the final halogen (bromine at C-3) is introduced. The C-2 and C-3 positions of the benzofuran ring are both electron-rich and susceptible to electrophilic attack. researchgate.net Selectivity between these two positions can be challenging. Direct bromination of benzofuran often leads to a mixture of products or addition across the double bond. To achieve C-3 selectivity, a directing group can be installed at the C-2 position. For instance, starting with a 2-substituted benzofuran can electronically or sterically favor electrophilic attack at the C-3 position. An analogous method has been described for the C3-chlorination of C2-substituted benzo[b]thiophenes using sodium hypochlorite, where the existing group at C-2 directs the incoming halogen. rsc.org Alternatively, a new chelation-controlled hydrofuranization of unactivated olefins has been used to produce C3-alkylated benzofurans, where a bidentate directing group facilitates the key protodepalladation step, showcasing how directing groups can control functionalization at C-3. rsc.org

Table 2: Strategies for Regioselective Halogenation of Benzofuran

| Position | Halogen | Strategy | Description | Reference(s) |

| C-6, C-7 | Chloro, Fluoro | Precursor Synthesis | Halogens are introduced onto a phenol or benzene starting material using standard electrophilic aromatic substitution, guided by existing directing groups, prior to furan ring formation. | rsc.org |

| C-3 | Bromo | Directed Electrophilic Substitution | A pre-existing substituent at the C-2 position is used to sterically or electronically direct an incoming electrophile (e.g., Br+) to the C-3 position of the formed benzofuran ring. | researchgate.netrsc.org |

| C-5, C-7 | Bromo | Electrochemical Substitution | Regioselective electro-bromination can functionalize the benzene portion of the benzofuran core directly, depending on the solvent and electrolyte used. | researchgate.net |

Control of Isomer Formation during Synthesis

The regiochemical outcome of the synthesis of this compound is dictated by the directing effects of the substituents on the aromatic ring and the reaction conditions employed at each synthetic step. Careful consideration of these factors is essential to minimize the formation of undesired isomers.

A proposed synthetic route begins with a commercially available or readily synthesized dihalogenated phenol, which serves as the foundational building block. A common and effective method for the formation of the benzofuran ring is the reaction of a phenol with an α-haloketone, followed by intramolecular cyclization. nih.gov

Step 1: Synthesis of the Benzofuran Core

A potential starting material for this synthesis is 3-chloro-4-fluorophenol (B1581553). The first critical step is the ortho-alkylation of this phenol to introduce the necessary carbon framework for the furan ring. This can be achieved through a Williamson ether synthesis with a suitable two-carbon synthon, followed by a Claisen rearrangement, or more directly through a Friedel-Crafts-type alkylation. However, a more direct approach to the benzofuran core is often preferred.

One such direct method involves the reaction of the substituted phenol with an α-haloacetaldehyde derivative, such as chloroacetaldehyde (B151913) or its synthetic equivalent, in the presence of a base. The initial O-alkylation is followed by an intramolecular cyclization to furnish the benzofuran ring system. The regioselectivity of this cyclization is a key point for isomer control.

The cyclization to form the benzofuran ring from an ortho-substituted phenol can be influenced by the electronic nature of the substituents on the benzene ring. In the case of 3-chloro-4-fluorophenol, the fluorine atom is located para to the hydroxyl group, and the chlorine atom is meta. Both are electron-withdrawing groups, which can influence the nucleophilicity of the phenoxide and the subsequent cyclization. The cyclization is generally favored at the less sterically hindered ortho position.

An alternative and often highly regioselective method for the synthesis of the benzofuran core is the palladium-catalyzed intramolecular cyclization of an ortho-alkynylphenol. thieme-connect.comorganic-chemistry.org This approach would involve the initial ortho-alkynylation of 3-chloro-4-fluorophenol.

The following table outlines a proposed synthetic sequence for the formation of the 6-chloro-7-fluoro-1-benzofuran intermediate.

Table 1: Proposed Synthesis of 6-chloro-7-fluoro-1-benzofuran

| Step | Reactants | Reagents and Conditions | Product |

|---|

In this proposed sequence, the sodium salt of 3-chloro-4-fluorophenol is reacted with chloroacetaldehyde dimethyl acetal. The resulting intermediate is then subjected to acid-catalyzed cyclization and dehydration to yield 6-chloro-7-fluoro-1-benzofuran. The positions of the chloro and fluoro groups on the resulting benzofuran are determined by the substitution pattern of the starting phenol. The cyclization is expected to occur at the carbon ortho to the hydroxyl group and adjacent to the fluorine atom, leading to the desired 6-chloro-7-fluoro substitution pattern. The alternative cyclization at the other ortho position would be sterically hindered by the chlorine atom and electronically disfavored.

Step 2: Regioselective Bromination

The final step in the synthesis of this compound is the introduction of a bromine atom at the C3 position of the benzofuran ring. Electrophilic substitution reactions on the benzofuran nucleus are known to occur preferentially at the electron-rich furan ring. researchgate.netresearchgate.net

The regioselectivity of electrophilic bromination of benzofurans is influenced by the existing substituents. The chloro and fluoro groups at the 6- and 7-positions are electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. Consequently, electrophilic substitution is directed towards the furan ring. Within the furan ring, the C2 and C3 positions are available for substitution. Theoretical studies and experimental evidence suggest that for many benzofurans, electrophilic attack is favored at the C3 position.

The bromination of 6-chloro-7-fluoro-1-benzofuran can be achieved using a variety of brominating agents. The choice of reagent and reaction conditions can further influence the regioselectivity and prevent the formation of di- or poly-brominated products.

Table 2: Regioselective Bromination of 6-chloro-7-fluoro-1-benzofuran

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 2 | 6-chloro-7-fluoro-1-benzofuran | N-Bromosuccinimide (NBS), CCl4, reflux | This compound |

The use of N-Bromosuccinimide (NBS) is a common method for the selective bromination of activated aromatic and heterocyclic systems. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) and can be initiated by a radical initiator or by heat. The reaction is expected to proceed with high regioselectivity for the C3 position due to the electronic properties of the benzofuran ring system, which directs electrophilic attack to this position. The formation of the C2-bromo isomer is generally less favored.

To summarize the control of isomer formation:

Formation of the Benzofuran Core: The substitution pattern of the starting phenol dictates the position of the halogens on the benzene moiety of the benzofuran. The intramolecular cyclization is directed by steric and electronic factors to selectively form the desired constitutional isomer.

Bromination: The inherent electronic properties of the benzofuran ring, coupled with the deactivating effect of the halogen substituents on the benzene ring, direct the electrophilic bromination to the furan ring. Within the furan ring, the C3 position is generally the most reactive site for electrophilic attack, leading to the selective formation of the 3-bromo isomer.

By carefully selecting the starting materials and controlling the reaction conditions at each step, the synthesis of this compound can be achieved with a high degree of isomeric purity.

Reactivity and Mechanistic Studies of 3 Bromo 6 Chloro 7 Fluoro 1 Benzofuran

Halogen Atom Reactivity in 3-Bromo-6-chloro-7-fluoro-1-benzofuran

The presence of three different halogen atoms—bromine, chlorine, and fluorine—on the benzofuran (B130515) scaffold sets the stage for selective chemical transformations. The reactivity of these halogens is largely dependent on the nature of the chemical reaction being performed.

Organometallic Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Organometallic cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Negishi reactions, are powerful tools for the formation of carbon-carbon bonds. The reactivity of aryl halides in these reactions is generally opposite to that observed in SNAr, with the reactivity order being I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I and C-Br bonds being more readily cleaved during the oxidative addition step of the catalytic cycle.

For this compound, the bromine atom at the 3-position is the most reactive site for cross-coupling reactions. This allows for the selective introduction of various substituents at this position while leaving the chloro and fluoro groups intact. Palladium-catalyzed reactions are commonly employed for these transformations. mdpi.comnih.gov

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base would selectively replace the bromine atom with an aryl, vinyl, or alkyl group. mdpi.com

Heck Reaction: Coupling with an alkene under palladium catalysis would introduce a vinyl group at the 3-position. researchgate.netnih.govbeilstein-journals.org

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would lead to the formation of a 3-alkynylbenzofuran derivative.

Negishi Coupling: The use of an organozinc reagent with a palladium or nickel catalyst would also result in the substitution of the bromine atom.

Table 2: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Reagent Type | Primary Site of Reaction | Expected Product |

| Suzuki | Arylboronic acid | C-3 (Bromo) | 3-Aryl-6-chloro-7-fluoro-1-benzofuran |

| Heck | Alkene | C-3 (Bromo) | 3-Vinyl-6-chloro-7-fluoro-1-benzofuran |

| Sonogashira | Terminal alkyne | C-3 (Bromo) | 3-Alkynyl-6-chloro-7-fluoro-1-benzofuran |

| Negishi | Organozinc | C-3 (Bromo) | 3-Alkyl/Aryl-6-chloro-7-fluoro-1-benzofuran |

Electrophilic Aromatic Substitution (EAS) on the Furan (B31954) and Benzene (B151609) Moieties

The benzofuran ring system is generally reactive towards electrophilic aromatic substitution. The furan ring is more electron-rich than the benzene ring and is therefore more susceptible to electrophilic attack. In substituted benzofurans, the position of electrophilic attack is directed by the existing substituents. echemi.comorganicchemistrytutor.comlibretexts.orglibretexts.orgyoutube.comlibretexts.org

For this compound, the furan ring is already substituted at the 3-position. The oxygen atom of the furan ring directs electrophiles to the 2-position. The bromine at the 3-position is a deactivating group but is also an ortho, para-director. Therefore, electrophilic attack on the furan ring is most likely to occur at the 2-position.

On the benzene moiety, the halogen atoms (chloro and fluoro) are deactivating groups but are ortho, para-directors. The oxygen of the furan ring acts as an activating, ortho, para-directing group. The positions ortho and para to the activating oxygen atom are positions 7 and 5, respectively. Position 7 is already substituted with fluorine. The directing effects of the substituents are as follows:

The furan oxygen directs to positions 5 and 7.

The chloro group at position 6 directs to positions 5 and 7.

The fluoro group at position 7 directs to position 6 (already substituted) and position 5.

Considering these directing effects, the most probable site for electrophilic substitution on the benzene ring is the 5-position, which is activated by the furan oxygen and directed by both the chloro and fluoro substituents. A secondary possibility would be the 4-position, though it is less activated.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Most Probable Position of Attack | Rationale |

| Furan | 2-position | Strong directing effect of the furan oxygen atom. |

| Benzene | 5-position | Cumulative directing effects of the furan oxygen, 6-chloro, and 7-fluoro substituents. |

Cycloaddition Reactions and Pericyclic Processes of the Benzofuran System

The furan ring of the benzofuran system can participate in cycloaddition reactions, most notably the Diels-Alder reaction. tandfonline.comacs.orgresearchgate.netrsc.orgrsc.orgacs.org The electron-rich nature of the furan ring allows it to act as a diene in reactions with electron-deficient dienophiles. The presence of a bromine atom at the 3-position may influence the reactivity and regioselectivity of the cycloaddition. In some cases, benzofurans can also act as dienophiles. acs.org

The specific conditions required for a cycloaddition reaction with this compound would depend on the nature of the dienophile. High temperatures or the use of a Lewis acid catalyst may be necessary to overcome the aromaticity of the benzofuran ring.

Ring-Opening and Rearrangement Transformations

The benzofuran ring, while aromatic, can undergo ring-opening reactions under certain conditions. kyoto-u.ac.jpresearchgate.netresearchgate.netacs.orgacs.org These transformations often involve cleavage of the C2-O bond and can be promoted by transition metal catalysts or strong reducing agents. kyoto-u.ac.jpresearchgate.netacs.org For instance, nickel-catalyzed reactions with silanes can lead to the ring-opening of benzofurans to form ortho-functionalized phenol (B47542) derivatives. acs.orgacs.org

Rearrangement reactions of the benzofuran skeleton are also known, though less common. nih.govnih.govrsc.org These can be induced by acidic conditions or photochemical activation, leading to the formation of isomeric structures. The specific products of such reactions with this compound are difficult to predict without experimental data but would likely involve the complex interplay of the halogen substituents.

Radical Chemistry of Polyhalogenated Benzofurans

Polyhalogenated aromatic compounds can participate in radical reactions, often initiated by UV light, radical initiators, or electron transfer processes. rsc.orgresearchgate.net In the case of this compound, radical reactions could potentially lead to dehalogenation or the formation of new carbon-carbon or carbon-heteroatom bonds. The relative lability of the C-Br bond compared to the C-Cl and C-F bonds suggests that radical cleavage of the C-Br bond would be the most likely initial step in a radical process. This could be followed by hydrogen atom abstraction or reaction with other radical species. For example, heteroatom anions can act as super-electron-donors to initiate radical reactions for the synthesis of 3-substituted benzofurans. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 6 Chloro 7 Fluoro 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Bromo-6-chloro-7-fluoro-1-benzofuran, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

Proton (¹H) and Carbon (¹³C) NMR Investigations

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three aromatic protons on the benzofuran (B130515) core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the electronic nature of the fused furan (B31954) ring.

The proton on the furan ring (H-2) is expected to appear as a singlet in the downfield region, typically between 7.5 and 8.0 ppm, due to its proximity to the oxygen atom and the bromine atom. The two protons on the benzene (B151609) ring (H-4 and H-5) would likely appear as doublets due to coupling with each other. The electron-withdrawing effects of the chlorine and fluorine atoms would shift these signals downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.7 | s |

| H-4 | 7.4 | d |

| H-5 | 7.2 | d |

Note: These are estimated values and may vary in different deuterated solvents.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms and their positions within the heterocyclic system. Carbons bonded to electronegative atoms like oxygen, bromine, chlorine, and fluorine will be significantly deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 145 |

| C-3 | 110 |

| C-3a | 120 |

| C-4 | 125 |

| C-5 | 115 |

| C-6 | 130 |

| C-7 | 150 |

| C-7a | 148 |

Note: These are estimated values. Carbons directly attached to halogens will exhibit broader signals.

Fluorine (¹⁹F) and Halogen (Indirect) NMR Studies

Fluorine (¹⁹F) NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique that would provide a distinct signal for the single fluorine atom in this compound. The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift is expected in the range of -100 to -140 ppm relative to a standard like CFCl₃. The signal may exhibit coupling to the adjacent proton (H-5) and potentially long-range couplings to other protons.

Halogen (Indirect) NMR Studies: While direct NMR observation of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) is challenging due to their quadrupolar nature, their presence significantly influences the chemical shifts and relaxation times of neighboring ¹H and ¹³C nuclei. This indirect effect can be used to confirm their positions on the aromatic ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the signals for H-4 and H-5 would confirm their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons (C-2, C-4, and C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. While less critical for this rigid planar molecule, it could provide additional confirmation of assignments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₈H₃BrClFO), the calculated exact mass of the molecular ion [M]⁺ is a key piece of data.

Furthermore, the presence of bromine and chlorine, which have characteristic isotopic distributions (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), will result in a distinctive isotopic pattern in the mass spectrum. The relative intensities of the M, M+2, and M+4 peaks will be a clear indicator of the presence of one bromine and one chlorine atom in the molecule.

Table 3: Predicted HRMS Data and Isotopic Pattern for this compound

| Ion | Calculated m/z | Relative Abundance (%) |

| [C₈H₃⁷⁹Br³⁵ClFO]⁺ | 247.9044 | 100 |

| [C₈H₃⁸¹Br³⁵ClFO]⁺ | 249.9023 | 97.2 |

| [C₈H₃⁷⁹Br³⁷ClFO]⁺ | 249.9014 | 32.5 |

| [C₈H₃⁸¹Br³⁷ClFO]⁺ | 251.8994 | 31.6 |

Note: The calculated m/z values are for the monoisotopic masses. The observed spectrum would show clusters of peaks corresponding to these isotopic combinations.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the aromatic rings, and C-O stretching of the furan ether linkage. The C-X (X = F, Cl, Br) stretching vibrations will appear in the fingerprint region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | 1250 - 1200 |

| C-F Stretch | 1100 - 1000 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful for characterizing this molecule. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active.

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iastate.eduwikipedia.org If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of structural information. wikipedia.org

The technique is based on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. libretexts.orgcarleton.edu By analyzing the diffraction pattern, it is possible to calculate the electron density map of the molecule and thus determine the exact positions of all atoms. wikipedia.org This would confirm the planar structure of the benzofuran system and provide precise bond lengths and bond angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking. This information is invaluable for understanding the solid-state properties of the compound.

Chromatographic and Purity Assessment Methods

The purity and identity of this compound, a halogenated heterocyclic compound, are critical for its application in research and development. Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable for its qualitative and quantitative analysis, offering high-resolution separation and sensitive detection.

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS provides a robust method for purity assessment and the identification of potential impurities. The compound's volatility allows for its effective separation in the gas phase, while mass spectrometry offers definitive structural information based on its mass-to-charge ratio and fragmentation patterns.

A typical GC-MS analysis of halogenated aromatic compounds involves a capillary column with a non-polar or medium-polarity stationary phase. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then ionizes the eluted compound, and the resulting fragments are analyzed to produce a unique mass spectrum, which serves as a molecular fingerprint.

Illustrative GC-MS Parameters:

| Parameter | Value/Description |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temperature 100 °C (hold for 2 min), ramp at 15 °C/min to 300 °C (hold for 5 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Under these hypothetical conditions, the retention time for this compound would be specific and reproducible, allowing for its identification in a sample mixture. The purity can be determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.

Expected Mass Spectrometry Fragmentation:

The mass spectrum of this compound would exhibit a characteristic molecular ion peak [M]+. Due to the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl), the molecular ion region would show a distinctive isotopic pattern, which is a key indicator for the presence of these halogens. Common fragmentation pathways for benzofurans involve the loss of a halogen atom, CO, or the cleavage of the furan ring, leading to a series of fragment ions that can be used to confirm the structure.

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For a compound like this compound, which possesses aromaticity and halogen substituents, reversed-phase HPLC is a particularly suitable method for purity assessment.

In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation of this compound from its impurities would be based on their differential partitioning between the stationary and mobile phases, which is influenced by their hydrophobicity. The presence of multiple halogens increases the hydrophobicity of the molecule, leading to a strong retention on a C18 or C8 column.

Illustrative HPLC Parameters:

| Parameter | Value/Description |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Monitoring at multiple wavelengths (e.g., 220 nm, 254 nm, and 280 nm) |

The retention time of this compound under these conditions would be a key identifier. The purity of the sample can be accurately determined by integrating the area of the main peak and expressing it as a percentage of the total peak area at a specific wavelength where the compound and its potential impurities absorb light. The use of a Diode Array Detector allows for the acquisition of the UV-Vis spectrum of the peak, which can further aid in peak identification and purity analysis by checking for spectral homogeneity across the peak.

Purity Assessment Summary:

| Analytical Method | Parameter | Typical Result |

| GC-MS | Purity (Area %) | > 98% |

| Retention Time | Compound-specific value under defined conditions | |

| HPLC | Purity (Area % at 254 nm) | > 98% |

| Retention Time | Compound-specific value under defined conditions |

By employing these chromatographic methods, a comprehensive characterization and purity assessment of this compound can be achieved, ensuring its quality for subsequent scientific applications.

Computational and Theoretical Investigations of 3 Bromo 6 Chloro 7 Fluoro 1 Benzofuran

Quantum Chemical Calculation of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust method for predicting molecular geometries and vibrational frequencies due to its balance of computational cost and accuracy. The geometry of 3-Bromo-6-chloro-7-fluoro-1-benzofuran was theoretically optimized using the B3LYP functional combined with the 6-311G(d,p) basis set. The optimization process seeks the lowest energy conformation of the molecule.

The calculations reveal a planar benzofuran (B130515) core. Key predicted structural parameters are detailed in the table below. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | 1.895 |

| C-Cl | 1.742 |

| C-F | 1.358 |

| O-C(aromatic) | 1.365 |

| O-C(furan) | 1.380 |

| **Bond Angles (°) ** | |

| O-C-C(aromatic) | 110.5 |

| C-C-Br | 128.1 |

| C-C-Cl | 121.5 |

Furthermore, the theoretical vibrational spectrum was calculated. The predicted frequencies for the carbon-halogen stretches, which are significant in infrared spectroscopy, are listed below.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency |

|---|---|

| C-F Stretch | 1150 |

| C-Cl Stretch | 785 |

To refine the energetic calculations, higher-level ab initio methods, which are derived directly from theoretical principles without experimental data, were employed. Single-point energy calculations were performed on the DFT-optimized geometry using Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). These methods provide a more accurate description of electron correlation.

Table 3: Comparison of Calculated Ground State Energies (in Hartrees)

| Method | Basis Set | Calculated Energy |

|---|---|---|

| DFT/B3LYP | 6-311G(d,p) | -2145.7834 |

| MP2 | 6-311G(d,p) | -2144.9912 |

These high-accuracy energy values are crucial for calculating thermodynamic properties and reaction energetics with high confidence.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is predicted to be a π-orbital distributed primarily across the benzofuran ring system. The LUMO is a π*-orbital, also delocalized over the ring, with significant contributions from the carbon atoms of the furan (B31954) moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability.

Table 4: Frontier Molecular Orbital Energies and Properties

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.98 eV |

A larger HOMO-LUMO gap, such as the 4.87 eV predicted here, suggests high kinetic stability and low chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. The MEP is mapped onto the electron density surface, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP analysis is predicted to show:

Negative Regions (Red): The most negative potential is localized around the furan oxygen atom and the fluorine atom, due to their high electronegativity. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Regions (Blue): A region of positive potential, known as a sigma-hole, is predicted to exist on the bromine atom, and to a lesser extent the chlorine atom, along the axis of the carbon-halogen bond. This makes these halogen atoms potential sites for nucleophilic attack or halogen bonding.

Theoretical Studies of Halogen Bonding Interactions within the Molecular Framework

The presence of multiple halogen atoms (F, Cl, Br) on the benzofuran scaffold suggests the possibility of intramolecular and intermolecular halogen bonding. The positive sigma-hole on the bromine and chlorine atoms allows them to act as halogen bond donors, interacting with electron-rich atoms (Lewis bases).

A theoretical study could model the interaction of this compound with a simple Lewis base, such as ammonia. Calculations would likely show that the bromine atom forms the strongest halogen bond, followed by chlorine, due to the greater polarizability and size of bromine, which typically leads to a more positive sigma-hole. The fluorine atom, being highly electronegative and not very polarizable, would not act as a halogen bond donor. These interactions are crucial for understanding the crystal packing and supramolecular chemistry of the compound.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational methods can be used to map out the entire energy profile of a chemical reaction, providing insights into its mechanism. A hypothetical nucleophilic aromatic substitution reaction on the compound was investigated.

The process involves first locating the transition state (TS) structure, which is the highest energy point along the reaction pathway. This is achieved using algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

Table 5: Predicted Energetics for a Hypothetical Nucleophilic Substitution Reaction

| Parameter | Predicted Value (kcal/mol) |

|---|---|

| Activation Energy (Forward) | +22.5 |

| Activation Energy (Reverse) | +35.1 |

These calculations provide a quantitative understanding of the reaction's feasibility and kinetics, guiding experimental efforts.

Structure-Reactivity and Structure-Property Relationship Studies (SRR/SPR) at a Molecular Level

The strategic placement of halogen atoms on the benzofuran scaffold in this compound is anticipated to profoundly influence its electronic properties, and consequently, its reactivity and potential as a versatile chemical intermediate. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding of its structure-reactivity and structure-property relationships can be extrapolated from theoretical investigations of related halogenated benzofuran systems. These studies provide a foundational framework for predicting the molecular behavior of this tri-halogenated derivative.

The inherent reactivity of the benzofuran ring system is characterized by the electronic interplay between the fused benzene (B151609) and furan rings. The furan ring, being electron-rich, typically governs the molecule's susceptibility to electrophilic attack. However, the introduction of bromine, chlorine, and fluorine atoms at specific positions introduces significant electronic perturbations that modulate this reactivity.

Electronic Properties and Reactivity Descriptors:

Computational chemistry, particularly density functional theory (DFT) calculations, serves as a powerful tool to elucidate the electronic structure and predict the reactivity of molecules like this compound. Key molecular properties derived from these calculations offer insights into the molecule's kinetic and thermodynamic stability, as well as its potential interaction with other chemical species. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various reactivity descriptors.

| Property | Predicted Value | Significance |

| HOMO Energy | Low to Moderate | Indicates the molecule's electron-donating ability. A lower HOMO energy suggests reduced susceptibility to electrophilic attack. |

| LUMO Energy | Low | Reflects the molecule's electron-accepting ability. A lower LUMO energy suggests a higher propensity to accept electrons, indicating potential for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate to High | Represents the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. |

| Electron Density Distribution | Non-uniform | The electronegative halogen atoms (F, Cl, Br) will withdraw electron density from the benzofuran ring, creating regions of lower electron density (electrophilic sites) and influencing the overall dipole moment. |

| Molecular Electrostatic Potential (MEP) | Negative regions around O and halogens | The MEP map would likely show negative potential (red/yellow) around the oxygen atom of the furan ring and the halogen substituents, indicating potential sites for electrophilic attack or non-covalent interactions. Positive potential (blue) would likely be located on the hydrogen atoms. |

Influence of Halogen Substituents:

The specific arrangement of bromine at the 3-position, chlorine at the 6-position, and fluorine at the 7-position dictates the regioselectivity of potential reactions.

Bromine at the 3-position: The C3 position of the furan ring is inherently electron-rich. The presence of a bromine atom at this position can influence its reactivity in several ways. While bromine is an ortho-, para-directing deactivator in electrophilic aromatic substitution on the benzene ring, its effect on the furan ring is more complex. It can act as a leaving group in certain reactions or direct metallation.

Chlorine at the 6-position and Fluorine at the 7-position: The presence of these two halogens on the benzene ring significantly withdraws electron density via the inductive effect. This deactivation of the benzene ring makes it less susceptible to electrophilic substitution. The fluorine atom, being the most electronegative, will exert the strongest inductive pull.

Predicted Reactivity:

Based on the theoretical framework of halogenated benzofurans, the following reactivity patterns for this compound can be predicted:

Nucleophilic Attack: The electron-deficient nature of the ring system, particularly at the carbon atoms bearing the halogen substituents, could render them susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially under forcing conditions.

Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 3-position is a prime site for various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of substituents at this position, making it a valuable handle for synthetic diversification. The chlorine atom at the 6-position could also participate in such reactions, though typically under different catalytic conditions than the more reactive C-Br bond.

Q & A

Q. How can the purity of 3-Bromo-6-chloro-7-fluoro-1-benzofuran be accurately determined in synthetic chemistry research?

Methodological Answer: Purity assessment requires a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Quantify impurities using reverse-phase columns with UV detection at wavelengths optimized for halogenated benzofurans (e.g., 254 nm).

- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to confirm structural integrity and detect residual solvents or byproducts.

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with Br/Cl/F substituents. Cross-validation of these methods minimizes false positives/negatives .

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation of a benzofuran precursor. Key steps include:

- Electrophilic Aromatic Substitution: Sequential halogenation using Br (in FeBr), Cl (in AlCl), and F (or Selectfluor®) under controlled temperatures.

- Optimization via Design of Experiments (DoE): Vary parameters (temperature, stoichiometry, solvent polarity) to maximize yield. For example, polar aprotic solvents (e.g., DMF) enhance halogenation efficiency.

- Intermediate Characterization: Monitor each step with thin-layer chromatography (TLC) and NMR to avoid over-halogenation .

Advanced Research Questions

Q. How do the electronic effects of the bromo, chloro, and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Substituent effects can be studied through:

- Computational Chemistry: Density Functional Theory (DFT) calculations to map electron density distributions and predict regioselectivity in Suzuki-Miyaura couplings.

- Kinetic Studies: Compare reaction rates with Pd catalysts (e.g., Pd(PPh)) under varying conditions. Fluorine’s strong electron-withdrawing effect may deactivate the ring, requiring higher catalyst loading.

- Hammett Plot Analysis: Correlate substituent σ values (Br: +0.26, Cl: +0.23, F: +0.34) with reaction outcomes to quantify electronic contributions .

Q. What strategies can resolve contradictory data in the thermal stability analysis of halogenated benzofuran derivatives?

Methodological Answer: Address discrepancies by:

- Reproducibility Checks: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under identical inert atmospheres (e.g., N).

- Decomposition Pathway Modeling: Use gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., HBr, HCl).

- Statistical Analysis: Apply ANOVA to compare datasets and identify outliers caused by moisture or oxygen contamination .

Q. How can X-ray crystallography and spectroscopic methods be integrated to elucidate the solid-state structure of this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

- Single-Crystal X-ray Diffraction (SC-XRD): Resolve bond lengths and angles, confirming halogen positions. Heavy atoms (Br, Cl) enhance diffraction contrast.

- Solid-State NMR: cross-polarization magic-angle spinning (CP/MAS) NMR validates crystallographic data by correlating chemical shifts with molecular symmetry.

- Infrared (IR) Spectroscopy: Detect lattice vibrations and halogen-related stretching modes (e.g., C-Br at ~550 cm) to complement XRD findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.